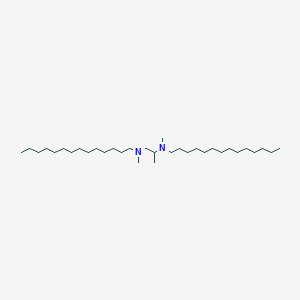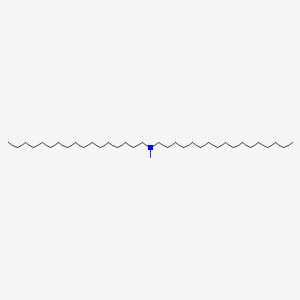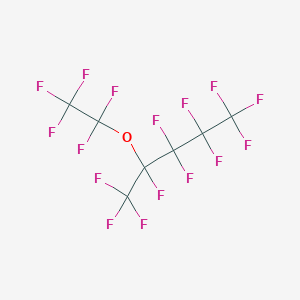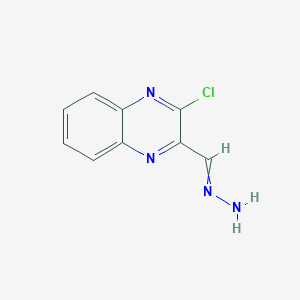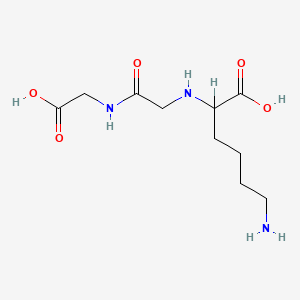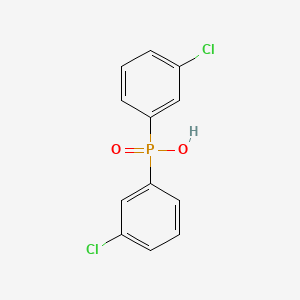
Phosphinic acid, bis(m-chlorophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphinic acid, bis(m-chlorophenyl)-, is an organophosphorus compound characterized by the presence of two m-chlorophenyl groups attached to a phosphinic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phosphinic acid, bis(m-chlorophenyl)-, can be synthesized through several methodsFor example, the preparation of bis(3-aminophenyl)phosphinic acid can be achieved using hydrochloric acid as a catalyst in ethanol .
Industrial Production Methods
Industrial production methods for phosphinic acid, bis(m-chlorophenyl)-, typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphinic acid, bis(m-chlorophenyl)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The compound can participate in substitution reactions where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrochloric acid, ethanol, and various reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions include phosphonic acids, aminophenyl derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Phosphinic acid, bis(m-chlorophenyl)-, has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organophosphorus compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of phosphinic acid, bis(m-chlorophenyl)-, involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an inhibitor by mimicking the natural substrates of these targets, thereby blocking their activity. This mechanism is particularly relevant in the context of enzyme inhibition studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to phosphinic acid, bis(m-chlorophenyl)-, include other organophosphorus compounds such as:
- Phosphonic acids
- Phosphonates
- Phosphoramidates
Uniqueness
Phosphinic acid, bis(m-chlorophenyl)-, is unique due to the presence of two m-chlorophenyl groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
105673-71-0 |
|---|---|
Formule moléculaire |
C12H9Cl2O2P |
Poids moléculaire |
287.07 g/mol |
Nom IUPAC |
bis(3-chlorophenyl)phosphinic acid |
InChI |
InChI=1S/C12H9Cl2O2P/c13-9-3-1-5-11(7-9)17(15,16)12-6-2-4-10(14)8-12/h1-8H,(H,15,16) |
Clé InChI |
SFDJHOSSRRJULH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Cl)P(=O)(C2=CC(=CC=C2)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


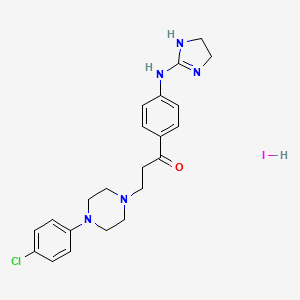
![4-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]morpholine-3-carbonitrile](/img/structure/B14341514.png)
methanone](/img/structure/B14341519.png)

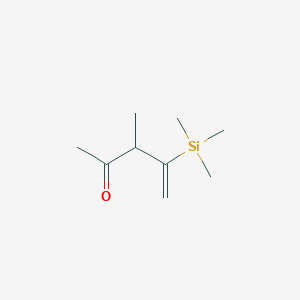
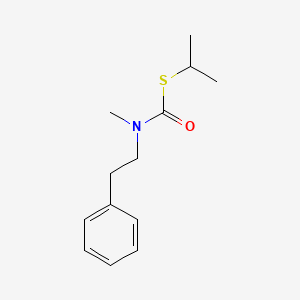
![2-Methyl-4-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]benzene-1,3-diamine](/img/structure/B14341537.png)
![(2R)-2-[4-[(6-Chloro-2-quinoxalinyl)oxy]phenoxy]propanoyl chloride](/img/structure/B14341544.png)

